Pectic acid, sodium salt

Catalog No.
S1787149
CAS No.
9049-37-0
M.F
C18H23NaO19-2
M. Wt
566.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pectic acid, sodium salt

CAS Number

9049-37-0

Product Name

Pectic acid, sodium salt

IUPAC Name

sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C18H23NaO19-2

Molecular Weight

566.4 g/mol

InChI

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3

InChI Key

NUCACHWVTZGFJN-UHFFFAOYSA-K

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Synonyms

Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Food Science and Technology

  • Gelling and thickening agent: SPG's ability to form gels makes it a potential natural thickener and gelling agent in food products. Research suggests it can be used in low-sugar jams, jellies, and other applications where texture modification is desired.
  • Encapsulation and delivery systems: Due to its biocompatible nature, SPG is being explored for encapsulating and delivering food additives, flavors, and nutraceuticals. Studies have shown its potential for controlled release of bioactive compounds [].

Drug Delivery and Biomedicine

  • Drug carrier and targeting: SPG's ability to interact with specific receptors in the body makes it a candidate for targeted drug delivery. Research suggests it can be used to deliver drugs to specific tissues or cells [].
  • Biocompatible scaffolds for tissue engineering: SPG's biodegradability and ability to form hydrogels makes it a potential material for creating scaffolds for tissue engineering applications [].

Environmental Science and Agriculture

  • Metal biosorption: SPG's ability to bind with metal ions makes it a potential biosorbent for heavy metal removal from water and wastewater. Research suggests it can be used for remediation of contaminated environments.
  • Plant disease control: SPG is a natural component of plant cell walls and plays a role in plant defense mechanisms. Studies are exploring its potential as a biocontrol agent against plant pathogens.

Pectic acid, sodium salt, also known as polygalacturonic acid sodium salt, is a water-soluble polymer derived from pectin, primarily found in ripe fruits and certain vegetables. It is formed through the enzymatic degradation of pectin, where pectinase acts on protopectin during fruit ripening. In overripe fruits, the enzyme pectic methyl esterase converts pectin into pectic acid, which is characterized by its transparent gelatinous form . This compound consists of a linear chain of galacturonic acid units linked by α-(1→4) glycosidic bonds, with sodium ions replacing the hydrogen ions from the carboxyl groups, enhancing its solubility in water .

SPG exhibits various functionalities depending on its application:

  • Gelling agent: SPG forms gels in the presence of calcium ions (Ca2+). This property is used in food science as a thickener and stabilizer in jams, jellies, and other food products [].
  • Drug delivery: SPG nanoparticles can be used as drug carriers due to their biocompatibility and ability to target specific tissues [].

SPG is generally considered safe for consumption []. However, excessive intake might cause gastrointestinal discomfort.

  • Case studies: Currently, there is limited information on specific case studies using SPG in scientific research.
Due to its functional groups:

  • Esterification: The carboxyl groups can react with alcohols to form esters, which can modify the physical properties of the compound.
  • Salt Formation: Pectic acid can react with bases to form salts, such as sodium pectate, enhancing its solubility and stability in aqueous solutions.
  • Metal Ion Binding: Pectic acid has a high affinity for divalent metal ions (e.g., calcium), which can lead to gel formation when mixed with these ions .

Pectic acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.
  • Prebiotic Effects: Pectic acid may promote the growth of beneficial gut bacteria, thereby supporting digestive health.
  • Antimicrobial Activity: Some studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for food preservation and safety applications .

Pectic acid, sodium salt has diverse applications across various industries:

  • Food Industry: Used as a gelling agent and stabilizer in jams, jellies, and sauces.
  • Pharmaceuticals: Employed as an excipient in drug formulations due to its biocompatibility and ability to form gels.
  • Agriculture: Acts as a soil conditioner and plant growth promoter by enhancing nutrient availability and retention in soil .
  • Cosmetics: Utilized in skincare products for its moisturizing properties.

Research on interaction studies involving pectic acid indicates its potential in various contexts:

  • Metal Ion Interaction: Pectic acid forms complexes with metal ions, which can be beneficial in bioremediation processes for heavy metal removal from contaminated environments.
  • Drug Interaction: Studies have explored how pectic acid can affect the bioavailability of certain drugs when used as an excipient .

Pectic acid shares similarities with several other compounds derived from polysaccharides. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeSolubilityUnique Features
Pectic AcidLinear polysaccharideWater-solubleForms gels with divalent cations
PectinBranched polysaccharideWater-solubleContains methoxyl groups; used for gelling
AlginateLinear polysaccharideWater-solubleDerived from brown algae; forms gels with calcium
CarrageenanSulfated polysaccharideWater-solubleExtracted from red seaweeds; used for thickening
CelluloseLinear polysaccharideInsolubleStructural component of plant cell walls

Pectic acid is unique due to its ability to form gels specifically with divalent cations like calcium, which is not a characteristic shared by all similar compounds. Its role as a prebiotic and antioxidant further distinguishes it within this group.

Pectic acid, sodium salt, chemically known as polygalacturonic acid sodium salt, is a water-soluble polysaccharide derived from the degradation of pectin. It consists of α-(1→4)-linked D-galacturonic acid units, where the carboxylic acid groups are fully deprotonated and stabilized by sodium ions. Synonyms include sodium polypectate, polygalacturonic acid sodium salt, and sodium pectate. Its molecular formula is C₁₈H₂₃NaO₁₉⁻², with a molecular weight of approximately 566.4 g/mol.

Key Structural Features

  • Backbone: Linear α-(1→4)-linked D-galacturonic acid residues
  • Functional Groups: Carboxylate (-COO⁻) groups coordinated with Na⁺ ions
  • Degree of Esterification: Typically <5% (low methoxylated form)
PropertyPectic Acid (Free Acid)Pectic Acid, Sodium Salt
SolubilityInsoluble in waterWater-soluble
pH StabilityAcidic conditionsNeutral/alkaline
Gelling CapacityLimitedEnhanced

Historical Context and Discovery

The concept of pectin-like substances dates to the 18th century, when jams were made using high-pectin fruits like quinces and apples. However, Henri Braconnot first isolated pectin in 1825, identifying it as a structural component in plant cell walls. The sodium salt form emerged later, driven by industrial demands for water-soluble derivatives.

Key Milestones

  • 1825: Braconnot’s isolation of pectin from plant cell walls
  • Early 20th Century: Commercial extraction from citrus peels and apple pomace
  • 2000s: Development of sodium pectate complexes for catalytic applications

Relevance in Contemporary Chemical and Biological Research

Pectic acid, sodium salt, has expanded beyond its historical role in food science. Modern applications leverage its unique physicochemical properties:

Food Industry Applications

  • Gelling/Stabilizing Agent: Forms calcium-dependent gels in jams, jellies, and beverages
  • Prebiotic Function: Regulates gut microbiota and enhances short-chain fatty acid production

Biotechnological Innovations

  • Electrocatalysis: Copper-sodium pectate complexes catalyze CO₂ reduction to CH₄ with high selectivity
  • Biofuel Production: Enhances saccharification efficiency in lignocellulosic biomass processing

Plant Biology Research

  • Cell Wall Dynamics: Critical for studying pectin cross-linking and wall porosity
  • Stress Responses: Modulates plant resilience to pathogens and abiotic stress

Overview of Natural Occurrence and Biological Role

Natural Sources

Pectic acid is naturally produced during fruit ripening via enzymatic demethylation of pectin by pectic methyl esterase. Its sodium salt is industrially derived from:

  • Citrus peels (oranges, lemons)
  • Apple pomace (post-juice production residues)

Biological Functions in Plants

  • Cell Wall Integrity: Forms rigid gels through calcium cross-linking
  • Tissue Adhesion: Maintains middle lamella cohesion between plant cells

Human Health Implications

  • Gut Microbiome Modulation: Low-methoxy pectin (LM-P) selectively promotes Bifidobacterium and Lactobacillus
  • Immune Regulation: Rhamnogalacturonan-I (RG-I) side chains interact with galectin-3 receptors

Pectic acid, sodium salt represents a water-soluble polysaccharide derivative that constitutes a fundamental component in the pectic substance family [1]. This compound, also known as sodium polygalacturonate, is characterized by its transparent gelatinous nature and enhanced solubility properties compared to its parent pectic acid [2]. The sodium salt form emerges through the neutralization of pectic acid with sodium hydroxide, resulting in a polysaccharide with distinctive physicochemical properties that distinguish it from other pectic substances .

Molecular Formula and Structural Representation

The molecular formula of pectic acid, sodium salt is represented as C₁₈H₂₃NaO₁₉⁻² [1] [2]. This formulation corresponds to a molecular weight of 566.4 grams per mole, as determined through computational analysis [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium;(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxylato-6-[(2S,3R,4R,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate [1] [4].

The structural representation reveals a linear polymer consisting of α-(1→4) linked galacturonic acid units [5]. The backbone structure comprises galacturonic acid residues connected through glycosidic bonds, where each galacturonic acid unit maintains the characteristic pyranose ring conformation [6]. The carboxyl groups present in the galacturonic acid units are predominantly in their ionized carboxylate form, with sodium ions providing charge neutralization .

Table 1: Molecular Characteristics of Pectic Acid, Sodium Salt

PropertyValueReference
Molecular FormulaC₁₈H₂₃NaO₁₉⁻² [1]
Molecular Weight566.4 g/mol [1]
Chemical Abstracts Service Number9049-37-0 [1]
Hydrogen Bond Donors8 [4]
Hydrogen Bond Acceptors19 [4]
Rotatable Bonds4 [4]
Formal Charge-2 [4]

The three-dimensional structure demonstrates that individual galacturonic acid units adopt the ⁴C₁ chair conformation, which represents the most thermodynamically stable configuration for six-membered sugar rings [12]. The equatorial positioning of the carboxyl group at the sixth carbon position contributes significantly to the overall molecular stability and influences the intermolecular interactions [12].

Stereochemistry and Conformational Analysis

The stereochemical configuration of pectic acid, sodium salt exhibits remarkable complexity due to the presence of multiple chiral centers within each galacturonic acid residue [8]. Molecular dynamics simulations have revealed that the disaccharide units within the polymer chain fluctuate between distinct conformational states characterized by varying torsion angles around the glycosidic linkage [8]. These conformational variations generate pectic acid structures compatible with either a 2₁-helix or a right-handed 3₁-helix configuration [8].

Conformational analysis through nuclear magnetic resonance spectroscopy and molecular modeling indicates that four primary low-energy conformations exist for the α-(1→4) linked galacturonan structure [12]. These conformations include a left-handed three-fold helix with φ = 155° and ψ = 158°, a two-fold helix with φ = 96° and ψ = 146°, a right-handed three-fold helix with φ = 75° and ψ = 95°, and a right-handed four-fold helix with φ = 52° and ψ = 88° [12]. All helical configurations maintain a maximum extension with a consistent pitch per monomer of approximately 4.35 Å [12].

The presence of charged carboxylate groups significantly influences the conformational behavior of the polymer chain [13]. Quantum mechanical calculations demonstrate that the distribution of negative charge on galacturonate residues leads to substantial differences in structural parameters compared to uncharged galacturonic acid [13]. These charge-induced modifications affect the accessible conformational space and alter the position of energy minima within conformational maps [13].

Table 2: Conformational Parameters of Galacturonic Acid Linkages

Helix Typeφ (degrees)ψ (degrees)Pitch per Monomer (Å)
Left-handed 3₁-helix1551584.35
Two-fold helix961464.35
Right-handed 3₁-helix75954.35
Right-handed 4₁-helix52884.35

Small-angle neutron scattering studies have determined persistence lengths ranging from 45 to 75 Å for pectic polysaccharides, corresponding to approximately 10 to 17 monomer units [11]. These measurements indicate that the polymer chains adopt extended conformations with limited folding probability, attributed primarily to the axial-axial nature of the glycosidic linkage [11] [12].

Functional Groups and Ionization States

Pectic acid, sodium salt contains several distinct functional groups that define its chemical behavior and biological activity [5]. The primary functional groups include carboxylate groups (-COO⁻), hydroxyl groups (-OH), and ether linkages within the glycosidic bonds [5]. The carboxylate groups represent the most significant functional moieties, as they determine the ionization state and charge distribution of the polymer [5].

The ionization behavior of pectic acid demonstrates pH-dependent characteristics with apparent dissociation constant values varying according to the degree of esterification [5]. For fully de-esterified pectic acid, the apparent dissociation constant exhibits a value of 4.10, while partially esterified forms show different ionization profiles [5]. The presence of sodium ions effectively neutralizes the negative charges on carboxylate groups, resulting in a stable ionic polymer structure [5].

Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule [28]. The esterified carboxyl groups exhibit absorption at 1749 wavenumbers per centimeter, while non-esterified carboxylate groups show absorption at 1630 wavenumbers per centimeter [28]. Hydroxyl group vibrations appear in the broad stretching region around 3425 to 3456 wavenumbers per centimeter due to hydrogen bond interactions [18].

Table 3: Functional Group Characteristics and Spectroscopic Properties

Functional GroupInfrared Absorption (cm⁻¹)Chemical Shift (¹³C NMR, ppm)
Carboxylate (-COO⁻)1630180-160
Esterified Carboxyl1749170-175
Hydroxyl (-OH)3425-3456-
Methyl Carbon (when present)-53
Ring Carbons-67-72

The degree of ionization significantly influences the polymer's solution behavior and conformational properties [9] [10]. At acidic pH conditions below 4, conformational changes occur that affect chain flexibility and intermolecular interactions [9]. Counterion condensation effects become prominent at neutral pH, leading to more coiled conformations as sodium ions interact with the negatively charged carboxylate groups [9].

Degree of Polymerization and Esterification

The degree of polymerization for pectic acid, sodium salt varies considerably depending on the source material and extraction conditions [14]. Research has established that a minimum average degree of polymerization of 6.0 is required for pectic acid to exhibit strong interactions with cationic polymers [14]. Commercial preparations typically contain polymer chains with molecular weights ranging from 80 to 190 kilodaltons, corresponding to degree of polymerization values spanning several hundred galacturonic acid units [12].

The degree of esterification represents a critical parameter that distinguishes pectic acid, sodium salt from other pectic substances [15]. Pectic acid, by definition, contains less than 5% esterified carboxyl groups, classifying it as a low-esterified pectic substance . The determination of esterification degree employs various analytical techniques including titrimetric methods, infrared spectroscopy, and nuclear magnetic resonance spectroscopy [15] [17].

Quantitative analysis using proton nuclear magnetic resonance spectroscopy provides accurate measurements of esterification degree through the integration of methanol signals released during alkaline saponification [25]. This method demonstrates excellent correlation with traditional titrimetric procedures while offering reduced analysis time and improved precision [25]. The spectroscopic approach enables simultaneous determination of methylation, acetylation, and other ester modifications within a single analytical procedure [25].

Table 4: Degree of Polymerization and Esterification Data

ParameterRangeAnalytical MethodReference
Degree of Polymerization6-1000+ unitsViscometry, Light Scattering [11] [14]
Molecular Weight80-190 kDaSize Exclusion Chromatography [12]
Degree of Esterification<5%Titrimetry, NMR, FTIR [15] [25]
Persistence Length45-75 ÅSmall Angle Neutron Scattering [11]
Galacturonic Acid Content>90%Colorimetric Analysis [25]

The relationship between degree of esterification and polymer properties demonstrates that lower esterification levels result in increased chain stiffness and enhanced gel-forming capacity in the presence of divalent cations [5]. The minimal esterification present in pectic acid, sodium salt contributes to its distinct physicochemical properties compared to highly esterified pectin derivatives [21].

Comparative Structural Analysis with Related Pectic Substances

Pectic acid, sodium salt exhibits distinct structural characteristics when compared to other members of the pectic substance family [21]. The primary structural differences relate to the degree of esterification, molecular weight distribution, and ionic composition [21]. Pectin, the precursor to pectic acid, contains approximately 75% esterified carboxyl groups, significantly altering its solubility and gel-forming properties [21].

The structural comparison reveals that pectic acid maintains the same basic backbone structure as pectin but lacks the methyl ester groups that characterize high-methoxyl pectin [20] [21]. This de-esterification process occurs naturally during fruit ripening through the action of pectin methylesterase enzymes, converting water-soluble pectin into the less soluble pectic acid form [20]. The sodium salt formation restores water solubility while maintaining the structural integrity of the galacturonic acid backbone .

Pectinic acids represent intermediate compounds between pectin and pectic acid, containing variable amounts of methyl ester groups ranging from 25% to 75% [21]. These compounds exhibit properties that bridge the characteristics of highly esterified pectin and completely de-esterified pectic acid [21]. The salts of pectinic acids, known as pectinates, demonstrate different gel-forming mechanisms compared to pectates, which are the salts of pectic acid [21].

Table 5: Comparative Analysis of Pectic Substances

CompoundDegree of Esterification (%)Water SolubilityGel Formation MechanismIonic Form
Pectin>75HighAcid-sugar mechanismNeutral/ionic
Pectinic Acid25-75ModerateMixed mechanismNeutral/ionic
Pectic Acid<5LowCalcium-mediatedNeutral
Pectic Acid, Sodium Salt<5HighCalcium-mediatedIonic
ProtopectinVariableInsoluble-Neutral

Rhamnogalacturonan represents another structurally related polysaccharide that contains alternating galacturonic acid and rhamnose units [22]. This heteropolymer exhibits greater conformational flexibility compared to homogalacturonan due to the presence of rhamnose residues that introduce kinking effects into the polymer chain [11] [22]. However, molecular modeling studies indicate that the overall persistence length remains relatively unchanged even with substantial rhamnose incorporation [11].

The crystallographic analysis of related galacturonic acid structures provides insights into the fundamental molecular geometry of pectic substances [32]. Alpha-galacturonic acid monohydrate adopts the standard pyranose chair conformation with equatorial positioning of substituent groups at positions 2, 3, and 5, while hydroxyl groups at positions 1 and 4 maintain axial orientations [32]. This conformational preference establishes the structural foundation for polymer formation through glycosidic bond formation [32].

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

566.07312278 g/mol

Monoisotopic Mass

566.07312278 g/mol

Heavy Atom Count

38

General Manufacturing Information

Pectic acid, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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